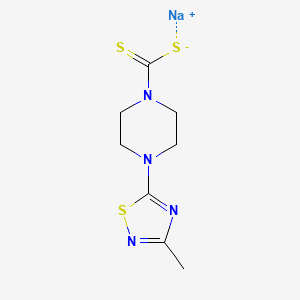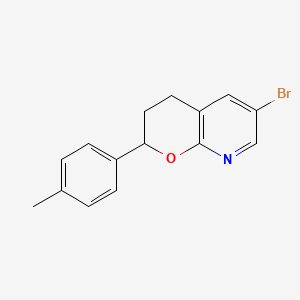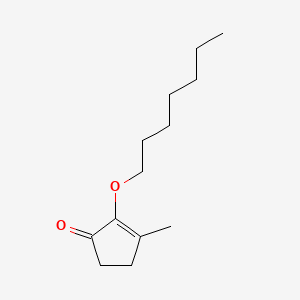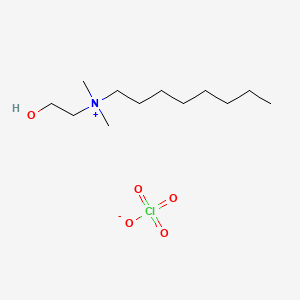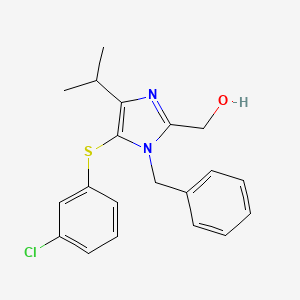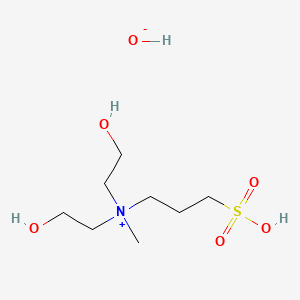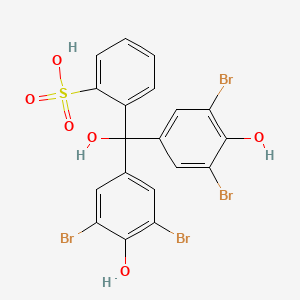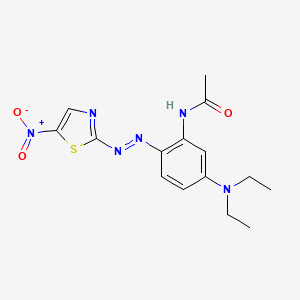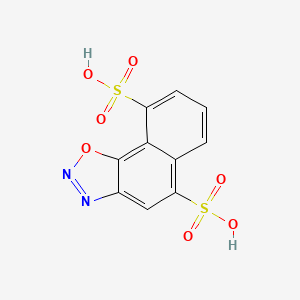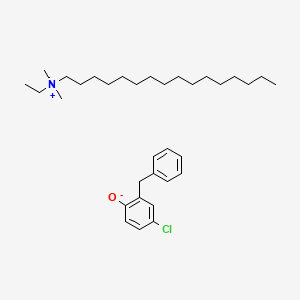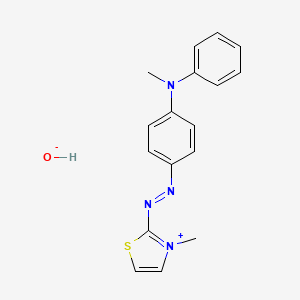![molecular formula C20H25NO5 B15178689 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole CAS No. 71243-34-0](/img/structure/B15178689.png)
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is an organic compound with the molecular formula C18H23NO5 It is characterized by the presence of a tert-butyl group attached to a phenoxyethyl moiety, along with a nitroveratrole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Nitration: The phenoxyethyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Veratrole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Breakdown products including phenols and carboxylic acids.
Applications De Recherche Scientifique
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl moiety may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenol structure but lacks the nitroveratrole moiety.
4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole: A reduced form of the compound with an amino group instead of a nitro group.
4-(4-tert-Butylphenoxy)phthalonitrile: Contains a similar phenoxy structure but with a phthalonitrile group.
Uniqueness
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is unique due to the combination of its tert-butyl, phenoxyethyl, and nitroveratrole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application.
Propriétés
Numéro CAS |
71243-34-0 |
|---|---|
Formule moléculaire |
C20H25NO5 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-[1-(4-tert-butylphenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C20H25NO5/c1-13(26-15-9-7-14(8-10-15)20(2,3)4)16-11-18(24-5)19(25-6)12-17(16)21(22)23/h7-13H,1-6H3 |
Clé InChI |
BTWLKKFTPCBOEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


